(2S,3R)-2,3,4-Trihydroxybutanal-13C-2

Isotopic Purity Quantitative Analysis Stable Isotope Labeling

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stable isotope-labeled analog of the naturally occurring four-carbon aldose, D-erythrose, wherein the carbon-13 isotope is incorporated at a specific position. This compound belongs to the carbohydrate family and is characterized by its stereospecific (2S,3R) configuration, which is essential for its recognition and processing by biological systems.

Molecular Formula C4H8O4
Molecular Weight 121.10 g/mol
Cat. No. B12393973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2,3,4-Trihydroxybutanal-13C-2
Molecular FormulaC4H8O4
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1
InChIKeyYTBSYETUWUMLBZ-NKJBUKNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2,3,4-Trihydroxybutanal-13C-2: A Carbon-13 Labeled Tetrose Aldose for Precision Metabolic Tracing and Quantitative Analysis


(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is a stable isotope-labeled analog of the naturally occurring four-carbon aldose, D-erythrose, wherein the carbon-13 isotope is incorporated at a specific position . This compound belongs to the carbohydrate family and is characterized by its stereospecific (2S,3R) configuration, which is essential for its recognition and processing by biological systems . It is a colorless to light yellow liquid, supplied with a high isotopic purity, typically ≥98%, and is utilized exclusively as a research tool for quantitative tracing via NMR, GC-MS, and LC-MS analyses .

Why Generic Substitution Fails for (2S,3R)-2,3,4-Trihydroxybutanal-13C-2: The Critical Importance of Labeling Position and Isotopic Purity in Metabolic Studies


Interchanging (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 with unlabeled D-erythrose or other 13C-labeled analogs (e.g., D-Erythrose-1-13C, D-Erythrose-3-13C) is not scientifically valid for quantitative tracing or flux analysis [1]. The specific position of the 13C label determines the precise metabolic fate of the carbon atom, as distinct positions are differentially processed by enzymes in central carbon metabolism and biosynthetic pathways [2]. Using an alternative label, such as D-Erythrose-1-13C, would produce a different pattern of isotopic enrichment, leading to fundamentally different, and potentially erroneous, flux calculations and pathway models [3]. Furthermore, the high isotopic purity (≥98%) of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is required to minimize background signal from the natural abundance 12C isotope, ensuring accurate and precise quantification .

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 Quantitative Differentiation Evidence Guide


Quantitative Comparison of Isotopic Purity for (2S,3R)-2,3,4-Trihydroxybutanal-13C-2

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is supplied with a specified purity of 99.4%, which is superior to the typical purity of ≥98% for D-Erythrose-2-13C and ≥98% for D-Erythrose-3-13C from comparable vendors . This higher purity reduces the risk of cross-contamination from unlabeled or differently labeled analogs, which can introduce systematic error in quantitative MS and NMR experiments .

Isotopic Purity Quantitative Analysis Stable Isotope Labeling

Isotopic Enrichment and Its Impact on Quantitative NMR Sensitivity for (2S,3R)-2,3,4-Trihydroxybutanal-13C-2

The typical isotopic enrichment for 13C-labeled D-erythrose analogs is specified at 98-99 atom % 13C . For (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, the combination of high chemical purity (99.4%) with this level of enrichment ensures that the signal-to-noise ratio in 13C NMR experiments is maximized, allowing for the detection of lower metabolite concentrations and more precise quantification . In contrast, using unlabeled D-erythrose would result in a signal intensity that is only ~1.1% of the labeled compound's signal at natural abundance, making it unsuitable for most tracer studies.

Isotopic Enrichment NMR Spectroscopy Quantitative Analysis

Position-Specific 13C Labeling of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 Enables Discrete Pathway Tracing

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is specifically labeled at a single carbon position, which is critical for tracing carbon flow through the pentose phosphate pathway and related biosynthetic processes [1]. For example, in the biosynthesis of aromatic amino acids, D-[1-13C]erythrose was used to demonstrate the incorporation of the erythrose carbon skeleton into the 5,6-dimethylbenzimidazole moiety of vitamin B12 in *Eubacterium limosum* [2]. In contrast, a uniformly labeled analog like D-Erythrose-13C4 would provide a different, and potentially confounding, isotopomer distribution that complicates the resolution of individual pathway fluxes. The use of position-specific labeling, as in (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, provides a cleaner, more interpretable data set for 13C metabolic flux analysis (13C-MFA) [1].

Metabolic Flux Analysis Carbon Tracing Isotopomer Analysis

Solubility and Formulation Advantages of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 for In Vitro and In Vivo Studies

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 is supplied as a colorless to light yellow liquid, with a density of approximately 1 g/mL at 20°C . This physical state and high water solubility facilitate direct dissolution in aqueous buffers and cell culture media, simplifying experimental preparation and minimizing the use of organic co-solvents that can perturb biological systems . In contrast, some D-erythrose analogs are supplied as solids that require more complex dissolution steps, which can introduce variability and potential degradation . The compound's stability at ambient temperature for shipping and handling further reduces the logistical complexity associated with its use.

Solubility Formulation In Vivo Studies

Best Research and Industrial Application Scenarios for (2S,3R)-2,3,4-Trihydroxybutanal-13C-2


Metabolic Flux Analysis (MFA) in Mammalian Cells and Microbial Systems

The high isotopic purity and position-specific labeling of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 make it an optimal tracer for 13C-MFA experiments aimed at quantifying fluxes through central carbon metabolism, particularly the pentose phosphate pathway and the biosynthesis of aromatic amino acids [1]. Its use in conjunction with LC-MS/MS or GC-MS allows for precise determination of intracellular flux distributions, which is critical for understanding metabolic reprogramming in diseases like cancer and for optimizing bioprocesses in industrial biotechnology [2].

Quantitative NMR Spectroscopy for Structural and Dynamic Studies of Carbohydrates

The high level of 13C enrichment in (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 significantly enhances the sensitivity of 13C NMR experiments, enabling detailed structural and dynamic studies of carbohydrates and their interactions with proteins and other biomolecules [1]. It can be used as an internal standard for absolute quantification or as a labeled precursor to follow the synthesis of complex carbohydrates in vitro and in vivo.

Internal Standard for Absolute Quantification in MS-Based Metabolomics

(2S,3R)-2,3,4-Trihydroxybutanal-13C-2 serves as an ideal internal standard for the accurate quantification of endogenous D-erythrose and related metabolites in complex biological matrices using GC-MS or LC-MS [1]. The combination of high chemical purity (99.4%) and high isotopic enrichment ensures minimal interference and maximal accuracy for method calibration and routine sample analysis.

Investigating the Biosynthesis of Vitamins and Aromatic Natural Products

The established use of position-specifically labeled D-erythrose, as documented in studies of vitamin B12 biosynthesis [1], demonstrates the utility of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 in unraveling the biosynthetic origins of complex natural products. By feeding this labeled precursor to producing organisms and analyzing the resultant labeling pattern in the final product via NMR or MS, researchers can elucidate the biosynthetic pathways and engineer improved production strains.

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